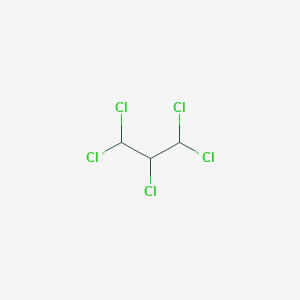

1,1,2,3,3-五氯丙烷

描述

Synthesis Analysis

The synthesis of 1,1,2,3,3-Pentachloropropane has been optimized through the radical addition of carbon tetrachloride with vinyl chloride, employing cuprous chloride as a catalyst. The process conditions have been meticulously studied to achieve a high yield (72%) and purity (98%) of the product. Key parameters include the use of acetonitrile as a solvent, specific molar ratios of reactants, controlled reaction temperature, pressure, and time, along with the use of triethanolamine as a catalyst promoter (L. Jian, 2007).

科学研究应用

合成和催化:

- L. Jian (2007) 探讨了通过碳四氯化物和氯乙烯之间的自由基加成,在Cu2Cl2和三乙醇胺催化剂的作用下制备1,1,1,3,3-五氯丙烷,使用共催化剂(L. Jian, 2007)可使产品收率提高超过14%。

- Xu Xiao-ta (2013) 报告了使用铁粉和三丁基磷酸酯合成1,1,1,3,3-五氯丙烷,收率高达85.2%,产品纯度达99.8% (Xu Xiao-ta, 2013)。

化学性质和反应:

- R. K. Belter (1999) 讨论了从1,1,2,3,3-五氯丙烷生产1-氯-3,3-二氟丙二烯,指出其在进一步化学转化中的实用性 (R. K. Belter, 1999)。

- W. Bo (2008) 综述了从1,1,1,3,3-五氯丙烷(HCC-240fa)合成1,1,1,3-四氟丙烯(HFO-1234ze),并建议其在工业催化中的重要性 (W. Bo, 2008)。

环境和健康影响:

- K. Fletcher等人(2009)研究了1,2-二氯丙烷在二氯消除过程中的同位素分馏,这对于理解类似化合物如1,1,2,3,3-五氯丙烷的环境命运是相关的 (K. Fletcher et al., 2009)。

- Renata Jędrkiewicz等人(2016)讨论了3-单氯丙烷-1,2-二醇(3-MCPD),这是一种与氯丙烷家族相关的食品污染物,强调了需要进一步研究以了解其影响(Renata Jędrkiewicz等人,2016)。

安全和危害

1,1,2,3,3-Pentachloropropane is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

This compound is a chlorinated hydrocarbon, and such compounds often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

It has been suggested that the compound may undergo reactions under the action of a solid oxide catalyst

Biochemical Pathways

It’s known that halogenated aliphatic compounds like this can undergo reductive dechlorination in relatively anoxic and/or reducing conditions

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body

Action Environment

The action, efficacy, and stability of 1,1,2,3,3-Pentachloropropane can be influenced by various environmental factors. For instance, dust formation should be avoided, and it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

1,1,2,3,3-pentachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANVCEBTPSTUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164698 | |

| Record name | Propane, 1,1,2,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3-Pentachloropropane | |

CAS RN |

15104-61-7 | |

| Record name | 1,1,2,3,3-Pentachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15104-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,3,3-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,2,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3-Pentachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

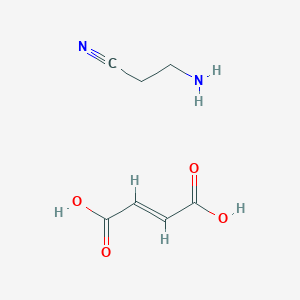

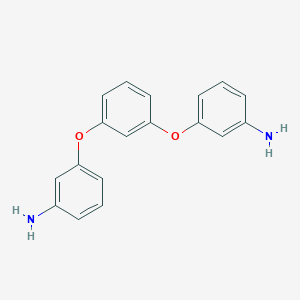

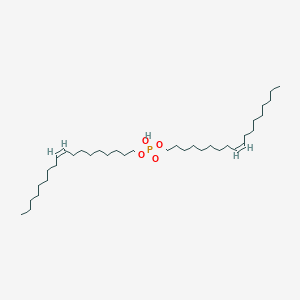

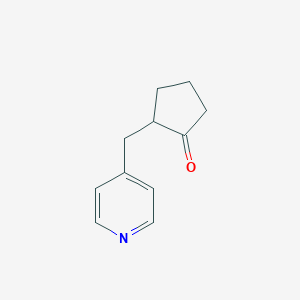

Q & A

Q1: What is the significance of the isomers of tetrachloropropene in relation to 1,1,2,3,3-pentachloropropane?

A: Research by Goubeau et al. [] investigated the structure of tetrachloropropenes derived from 1,1,2,3,3-pentachloropropane. They found that reacting 1,1,2,3,3-pentachloropropane with alcoholic potash solutions primarily yielded cis and trans isomers of tetrachloropropene. This finding is significant because it highlights the potential for 1,1,2,3,3-pentachloropropane to act as a precursor for synthesizing specific tetrachloropropene isomers.

Q2: How can the production of undesirable byproducts be minimized during the synthesis of chlorinated propenes from 1,1,2,3-tetrachloropropane?

A: A patent by [] describes a method to enhance the production of desired chlorinated propenes while minimizing the formation of less desirable pentachloropropane isomers, specifically 1,1,2,3,3-pentachloropropane. The key is to chlorinate the 1,1,2,3-tetrachloropropane before the dehydrochlorination step. This approach helps achieve a good reaction yield compared to conventional methods where dehydrochlorination precedes chlorination.

Q3: Why is understanding the conformational structure of 1,1,2,3,3-pentachloropropane important?

A: Understanding the three-dimensional shape of molecules is crucial for predicting their properties and reactivity. While the provided abstract [] doesn't give specific results, it highlights that electron diffraction studies were conducted to determine the structure of gaseous 1,1,2,3,3-Pentachloropropane. This information, combined with molecular mechanics calculations, allows researchers to better understand how this molecule might interact with other molecules and participate in chemical reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)